molecular formula C12H18 B050396 1,4-Diisopropylbenzene CAS No. 100-18-5

1,4-Diisopropylbenzene

Cat. No. B050396
CAS RN: 100-18-5
M. Wt: 162.27 g/mol
InChI Key: SPPWGCYEYAMHDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-Diisopropylbenzene and related compounds often involves the use of renewable resources and innovative catalytic methods. For instance, palladium nanoparticles on renewable polysaccharides have been developed as catalysts for the Suzuki cross-coupling of halobenzenes and phenylboronic acids, demonstrating the push towards greener synthesis methods (Wolfson & Levy‐Ontman, 2020). Additionally, on-surface synthesis has emerged as a promising field for creating new organic materials through controlled chemical coupling reactions (Clair & de Oteyza, 2019).

Molecular Structure Analysis

The molecular structure of 1,4-Diisopropylbenzene is central to its reactivity and properties. The compound's structure enables it to participate in various chemical reactions, with its isopropyl groups influencing its reactivity and physical properties.

Chemical Reactions and Properties

1,4-Diisopropylbenzene undergoes various chemical reactions, including catalytic processes and coupling reactions, which are essential for its conversion into valuable chemical products. For example, the Suzuki cross-coupling reactions facilitated by palladium-based catalysts are significant for synthesizing complex organic molecules (Wolfson & Levy‐Ontman, 2020).

Scientific Research Applications

Specific Scientific Field

Chemical Synthesis

Summary of the Application

1,4-Diisopropylbenzene is used as an intermediate in the synthesis of stabilizers, polymers, synthetic lubricants, and hydroperoxides .

Methods of Application or Experimental Procedures

While the specific methods of application or experimental procedures can vary depending on the final product being synthesized, the general process involves using 1,4-Diisopropylbenzene as a reactant in chemical reactions to produce the desired compounds .

Results or Outcomes

The outcomes of these processes are the production of stabilizers, polymers, synthetic lubricants, and hydroperoxides. Unfortunately, the specific quantitative data or statistical analyses are not provided in the sources .

Trivalent Actinide-Lanthanide Separation by Phosphorus Reagent Extraction from Aqueous Komplexes (TALSPEAK) Process

Specific Scientific Field

Nuclear Fuel Reprocessing

Summary of the Application

1,4-Diisopropylbenzene is used in the TALSPEAK process for separating trivalent lanthanides from trivalent actinide cations in used nuclear fuel reprocessing .

Methods of Application or Experimental Procedures

In the TALSPEAK process, 1,4-Diisopropylbenzene is used as a solvent in the extraction of trivalent lanthanides from trivalent actinide cations. The process involves the formation of aqueous complexes, which are then extracted using the 1,4-Diisopropylbenzene .

Graphic Arts

Specific Scientific Field

Graphic Design

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures in the field of graphic arts are not provided in the source .

Results or Outcomes

The specific results or outcomes of its application in the field of graphic arts are not provided in the source .

Industrial Electronics

Specific Scientific Field

Electronics Engineering

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures in the field of industrial electronics are not provided in the source .

Results or Outcomes

The specific results or outcomes of its application in the field of industrial electronics are not provided in the source .

Paints & Coatings

Specific Scientific Field

Chemical Engineering

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures in the field of paints and coatings are not provided in the source .

Results or Outcomes

The specific results or outcomes of its application in the field of paints and coatings are not provided in the source .

Process Solvents

Specific Scientific Field

Chemical Processing

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures in the field of process solvents are not provided in the source .

Results or Outcomes

The specific results or outcomes of its application in the field of process solvents are not provided in the source .

Safety And Hazards

Vapors and liquid of 1,4-Diisopropylbenzene are irritating to eyes, mucous membrane, and upper respiratory tract and can cause headache, narcosis, and unconsciousness . Systemic effects can have a relatively long duration after exposure . Ingestion can be moderately to severely toxic . The liquid can cause defatting of skin and dermatitis .

Future Directions

The global 1,4-Diisopropylbenzene market was valued at US$ 5 million in 2022 and is projected to reach US$ 6 million by 2029, at a CAGR of 2.8% during the forecast period .

properties

IUPAC Name

1,4-di(propan-2-yl)benzene
Source PubChem
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InChI

InChI=1S/C12H18/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPWGCYEYAMHDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25822-43-9
Record name Benzene, 1,4-bis(1-methylethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID2026652
Record name 1,4-Diisopropylbenzene
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Molecular Weight

162.27 g/mol
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Physical Description

Gas or Vapor; Liquid, White solid; [HSDB] Colorless liquid; [MSDSonline]
Record name Benzene, 1,4-bis(1-methylethyl)-
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Boiling Point

210.3 °C
Record name 1,4-DIISOPROPYLBENZENE
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Solubility

INSOL IN WATER, Sol in all proportions of alcohol, ether, acetone, benzene.
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Density

0.8568 AT 20 °C/4 °C
Record name 1,4-DIISOPROPYLBENZENE
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Vapor Pressure

0.24 [mmHg], 1 MM HG AT 40.0 °C
Record name 1,4-Diisopropylbenzene
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Product Name

1,4-Diisopropylbenzene

Color/Form

Liquid

CAS RN

100-18-5
Record name 1,4-Diisopropylbenzene
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Melting Point

-17.1 °C
Record name 1,4-DIISOPROPYLBENZENE
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Synthesis routes and methods

Procedure details

[RuCl2 (1,3,5-triisopropylbenzene)]2 was prepared by stirring a suspension of [RuCl2 (P-cymene)]2 (3 g) in 120 mL 1,3,5-triisopropylbenzene (Aldrich, 97%) for a total of 8 hours at 190° C. under N2. The solution was cooled to room temperature and then placed in a refrigerator for 2-3 days. Solids were collected by cold filtration, washed with heptane, and dried in a vacuum oven at 70° C. A red-brown solid product was obtained (3.25 grams). 1H NMR analysis of this product was consistent with the material being 90+ % pure [RuCl2 (1,3,5-triisopropylbenzene)]2 with a small amount of unreacted [RuCl2 (p-cymene)]2. 1H NMR data for [RuCl2 (1,3,5-triisopropylbenzene)]2 (CDCl3 solvent): δ 1.3 (d, 18H), 3.1 (m, 3H), 5.2 (s, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
617
Citations
WV Steele, RD Chirico, AB Cowell… - Journal of Chemical & …, 2002 - ACS Publications
The results of a study aimed at improvement of group-contribution methodology for estimation of enthalpies of formation in the ideal-gas state for pure organic substances are reported. …
Number of citations: 37 pubs.acs.org
J Vodnár, J Farkas, S Békássy - Applied Catalysis A: General, 2001 - Elsevier
A series of montmorillonite-based clays as acid character catalysts (KSF, KSF/0, K0, KP10, K10, KS from Süd Chemie) and their ion-exchanged derivatives with Zn 2+ , Mg 2+ , Cu 2+ , …
Number of citations: 15 www.sciencedirect.com
R Thakur, S Barman - Kinetics and Catalysis, 2016 - Springer
Cumene is a commercially important product in the petrochemical industries. In isopropylation of benzene, 1,4-diisopropyl benzene (1,4-DIPB) is produced as low value by-product. This …
Number of citations: 6 link.springer.com
NS Nesterenko, SE Timoshin, AS Kuznetsov… - Studies in Surface …, 2004 - Elsevier
The transalkylation of diisopropylbenzene with naphthalene has been studied over two series of mordenite catalysts dealuminated by acid treatments and by combined calcination at …
Number of citations: 7 www.sciencedirect.com
NHR Annuar, LP Teh, HD Setiabudi… - IOP Conference …, 2020 - iopscience.iop.org
Hydrocracking reaction is one of the major processes in petroleum refining. To date, the exploration of a suitable catalyst for hydrocracking reaction remains challenging. The presence …
Number of citations: 1 iopscience.iop.org
JM Williams, AE Hoyt, MH Wilkerson - Polymer, 1991 - Elsevier
The behaviour of poly(4-methyl-1-pentene) in a mixture of diisopropylbenzene isomers mimics that of the 1,4-isomer to an extent proportional to the amount of 1,4-isomer in the mixture. …
Number of citations: 4 www.sciencedirect.com
A Newton - Journal of the American Chemical Society, 1943 - ACS Publications
The acetylation of four polyisopropylbenzenes, namely, 1, 3-di-, 1, 4-di-, 1, 3, 5-tri-and 1, 2, 4, 5-tetra-isopropylbenzenes, with acetic anhydride in presence of aluminum chloride gave …
Number of citations: 4 pubs.acs.org
CF Kao, WC Lin - Fluid phase equilibria, 1999 - Elsevier
Tie line data have been determined at 323.15, 348.15 and 373.15 K for the ternary liquid–liquid equilibria (LLE) of alkane (C10/C12/C14)+1,4-diisopropylbenzene+sulfolane systems. …
Number of citations: 11 www.sciencedirect.com
N Iwase, Y Shigeno, T Wakabayashi, T Sato… - …, 2014 - pubs.rsc.org
Using p-benzoquinone and its derivatives as electron acceptors, charge-transfer (CT) complexes with a large bisphenol A derivative, ie, α,α′-bis(4-hydroxyphenyl)-1,4-…
Number of citations: 2 pubs.rsc.org
RA Johnson, CM Hall, WC Krueger, HC Murray - Bioorganic Chemistry, 1973 - Elsevier
The use of the microorganism Sporotrichum sulfurescens (ATCC 7159) to oxygenate organic molecules has been extended to several dialkylbenzenes. Oxygenation of 1,4-di-t-…
Number of citations: 20 www.sciencedirect.com

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